![molecular formula C22H21ClN2O2S B2439878 2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline CAS No. 339019-36-2](/img/structure/B2439878.png)
2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline is a useful research compound. Its molecular formula is C22H21ClN2O2S and its molecular weight is 412.93. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The title compound has been synthesized and studied for its potential as an anticancer agent. Computational approaches, including molecular docking and MD simulation, revealed that it exhibits cytotoxic activity against breast cancer cells by inhibiting ERα. Its binding free energy was more negative than tamoxifen, a known anticancer drug .
- The compound represents a hybrid structure combining chalcone and salicylic acid moieties. Researchers successfully synthesized it using a linker mode approach under reflux conditions. Spectroscopic analyses (UV-Vis, FT-IR, HRMS, 1D, and 2D NMR) confirmed its structure .
- Chalcones (1,3-diphenyl-prop-2-en-1-ones) are natural products with diverse biological activities. The title compound, being a chalcone-salicylate hybrid, holds promise for drug discovery. Hydroxylated and methoxylated chalcones have shown cytotoxic activity against cancer cell lines, including MCF-7 .
- Molecular docking and MD simulations were employed to explore the compound’s interactions with breast cancer-related proteins. The results suggest its potential as an ERα inhibitor, making it a candidate for further development as an anticancer agent .
- The successful synthesis of the title compound using a linker mode approach highlights its versatility in creating novel hybrid structures. This approach allows for the combination of different pharmacophores to enhance biological activity .
- In silico studies play a crucial role in drug discovery. By predicting the compound’s binding affinity and interactions, researchers can prioritize promising candidates for experimental validation .
Anticancer Research
Hybrid Compound Synthesis
Chalcone-Salicylate Derivatives
Computational Studies
Linker Mode Approach
In Silico Prediction
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2S/c1-26-16-10-12-17(13-11-16)27-21-18-7-3-5-9-20(18)24-22(25-21)28-14-15-6-2-4-8-19(15)23/h2,4,6,8,10-13H,3,5,7,9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXHEZRWPACPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC3=C2CCCC3)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.